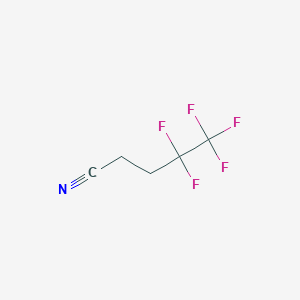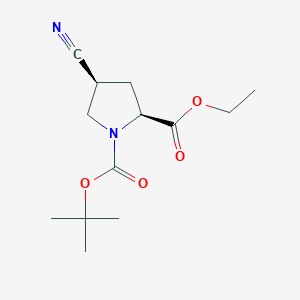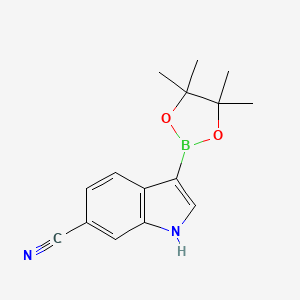
3,3,4,4,4-Pentafluoropentanenitrile
Descripción general
Descripción
3,3,4,4,4-Pentafluoropentanenitrile is a chemical compound with the molecular formula C5H4F5N and a molecular weight of 173.08 . It is used in the synthesis of various products .
Molecular Structure Analysis
The molecular structure of 3,3,4,4,4-Pentafluoropentanenitrile consists of five carbon atoms, four hydrogen atoms, five fluorine atoms, and one nitrogen atom .Physical And Chemical Properties Analysis
The boiling point of 3,3,4,4,4-Pentafluoropentanenitrile is predicted to be 116.0±40.0 °C and its density is predicted to be 1.313±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Chemical Bonding and Synthesis:
- Rodil and Muhl (2004) explored the bonding in amorphous carbon nitride, highlighting the significance of sp² CN bonds in high-nitrogen content films. This research is crucial for understanding the bonding regimes in carbon-nitride materials, which could be relevant for materials like 3,3,4,4,4-Pentafluoropentanenitrile (Rodil & Muhl, 2004).
- Jacobsen et al. (1999) investigated the Lewis acid properties of tris(pentafluorophenyl)borane, forming nitrile complexes which are significant in the context of the bonding and structural properties of fluorinated nitriles (Jacobsen et al., 1999).
Material Properties and Applications:
- Xu et al. (2017) conducted research on energetic metal pentazolate hydrates, which can decompose to dinitrogen with high energy release. Such studies are essential for understanding the energetic properties of nitrogen-rich compounds, potentially including fluorinated nitriles (Xu et al., 2017).
- Ong et al. (2016) reviewed the use of graphitic carbon nitride in photocatalysis and environmental remediation. This research indicates the potential applications of fluorinated nitriles in similar contexts, given their related chemical structures (Ong et al., 2016).
Advanced Material Synthesis and Characterization:
- Filler et al. (2003) examined the reaction of nitriles on surfaces, which is significant for understanding the surface chemistry and potential applications of 3,3,4,4,4-Pentafluoropentanenitrile in material synthesis and modification (Filler et al., 2003).
- Berry (2012) discussed the role of three-center/four-electron bonds in catalytic intermediates, relevant for understanding the reactivity and potential catalytic applications of fluorinated nitriles (Berry, 2012).
Propiedades
IUPAC Name |
4,4,5,5,5-pentafluoropentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F5N/c6-4(7,2-1-3-11)5(8,9)10/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJRGCHSIGQKAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F5N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



acetate](/img/structure/B3097916.png)



![Ethyl 3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B3097942.png)
![3-methyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3097954.png)
![Spiro[3.3]heptane-2,6-diol](/img/structure/B3097964.png)





![8-Benzyl-4-(3-methylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3098016.png)
![4-(3,4,5-Trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3098022.png)